molecular formula C15H13F2N5O B2667478 6-Fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole CAS No. 2415534-25-5

6-Fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole

Cat. No. B2667478
CAS RN: 2415534-25-5
M. Wt: 317.3
InChI Key: SPDJLNKEEQNBFA-UHFFFAOYSA-N
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Description

The compound “6-[4-(5-Fluoro-2-pyrimidinyl)-1-piperazinyl]nicotinonitrile” is a pyrimidine derivative with a molecular formula of C14H13FN6 . It has been used in the synthesis of bio-active compounds .


Molecular Structure Analysis

The molecular structure of “6-[4-(5-Fluoro-2-pyrimidinyl)-1-piperazinyl]nicotinonitrile” includes a pyrimidine ring, a piperazine ring, and a nitrile group .


Physical And Chemical Properties Analysis

The average mass of “6-[4-(5-Fluoro-2-pyrimidinyl)-1-piperazinyl]nicotinonitrile” is 284.292 Da and its monoisotopic mass is 284.118561 Da .

Mechanism of Action

While the mechanism of action for “6-Fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole” is not available, similar compounds have shown antimicrobial activity. For instance, pyrimidine-piperazine hybrids have been studied as potential antimicrobial agents .

Future Directions

The future research directions could involve further exploration of the antimicrobial properties of similar compounds . Additionally, the synthesis and characterization of new derivatives could provide valuable insights .

properties

IUPAC Name

6-fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N5O/c16-10-1-2-12-13(7-10)23-15(20-12)22-5-3-21(4-6-22)14-18-8-11(17)9-19-14/h1-2,7-9H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDJLNKEEQNBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=N2)F)C3=NC4=C(O3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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